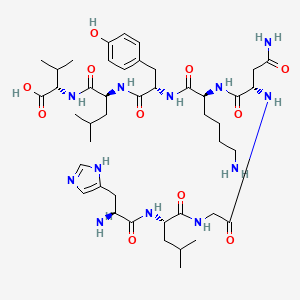
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine is a synthetic peptide composed of eight amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities.
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can undergo acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Acyl chlorides or alkyl halides.
Major Products
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Acylated or alkylated peptides.
Scientific Research Applications
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence cell proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with immunosuppressive and anxiolytic effects.
L-Histidyl-L-leucylglycyl-L-leucyl-L-alanyl-N5-(diaminomethylene)-L-ornithine: Another peptide with similar structural features.
Uniqueness
L-Histidyl-L-leucylglycyl-L-asparaginyl-L-lysyl-L-tyrosyl-L-leucyl-L-valine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
188840-28-0 |
|---|---|
Molecular Formula |
C44H70N12O11 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C44H70N12O11/c1-23(2)15-31(53-38(60)29(46)18-27-20-48-22-50-27)39(61)49-21-36(59)51-34(19-35(47)58)42(64)52-30(9-7-8-14-45)40(62)55-33(17-26-10-12-28(57)13-11-26)41(63)54-32(16-24(3)4)43(65)56-37(25(5)6)44(66)67/h10-13,20,22-25,29-34,37,57H,7-9,14-19,21,45-46H2,1-6H3,(H2,47,58)(H,48,50)(H,49,61)(H,51,59)(H,52,64)(H,53,60)(H,54,63)(H,55,62)(H,56,65)(H,66,67)/t29-,30-,31-,32-,33-,34-,37-/m0/s1 |
InChI Key |
HNUTVTKCUCCCDL-UJNADNKXSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(9H-fluoren-9-yl)ethyl carbonate](/img/structure/B12564454.png)
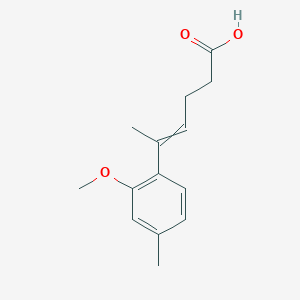
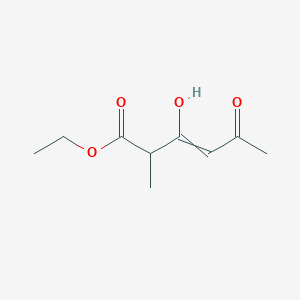
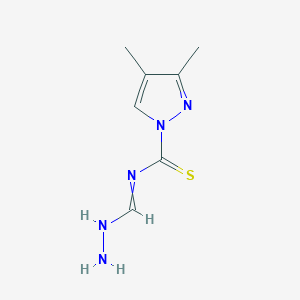
![1,4-Diazoniabicyclo[2.2.2]octane, 1,4-bis(phenylmethyl)-](/img/structure/B12564482.png)
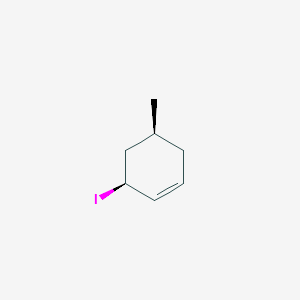
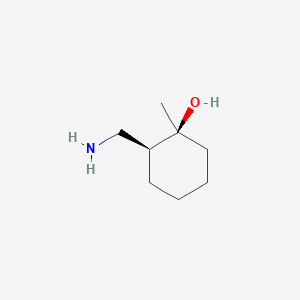
![1-[(4-Chlorophenyl)methyl]-4-[(pentylsulfanyl)acetyl]pyridin-1-ium chloride](/img/structure/B12564500.png)
![2,7-Methanofuro[3,4-b]pyridine](/img/structure/B12564502.png)

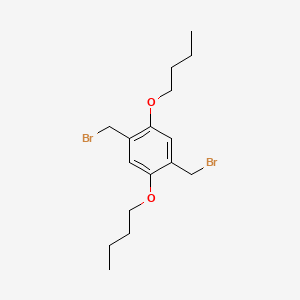
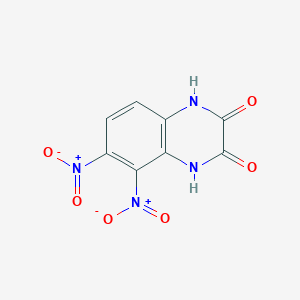
![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
